![molecular formula C21H20ClF3N4O2S B2438710 N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)-1H-indole-3-carboxamide hydrochloride CAS No. 1351617-43-0](/img/structure/B2438710.png)
N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)-1H-indole-3-carboxamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)-1H-indole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C21H20ClF3N4O2S and its molecular weight is 484.92. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)-1H-indole-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)-1H-indole-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Experimental and Theoretical Studies of Benzothiazole Derivatives as Corrosion Inhibitors for Carbon Steel in 1 M HCl : This study explores benzothiazole derivatives' effectiveness in inhibiting steel corrosion in acidic environments. The corrosion inhibition efficiency was measured using electrochemical methods, and the results supported by quantum chemical calculations suggest that these compounds offer significant protection against corrosion, highlighting their potential application in industrial maintenance and preservation (Hu et al., 2016).
Chemical Synthesis
Synthesis and Transformations of Ethyl 3-(Benzoylamino)-1H-indole-2-carboxylates : This research outlines the synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates via the heating of certain propanoates, demonstrating the versatility of indole derivatives in synthesizing a variety of chemical structures. The transformations involve hydrazine hydrate and sodium hydroxide, indicating the utility of these compounds in developing new chemical entities (Cucek & Verček, 2008).
Material Science
Generation of a Structurally Diverse Library through Alkylation and Ring Closure Reactions Using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one Hydrochloride : This study focuses on generating a library of structurally diverse compounds using key alkylation and ring-closure reactions. The research underscores the importance of such compounds in creating new materials with potential applications in various industries, including pharmaceuticals and electronics (Roman, 2013).
Anti-inflammatory and Analgesic Agents
Synthesis and Activity of Four (N,N-dimethylamino)benzamide Nonsteroidal Anti-inflammatory Drugs Based on Thiazole and Thiazoline : This paper reports on the synthesis and biological evaluation of four compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, exploring their anti-inflammatory and analgesic properties. Such studies highlight the therapeutic potential of benzamide derivatives in the development of new nonsteroidal anti-inflammatory drugs (Lynch et al., 2006).
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-1H-indole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2S.ClH/c1-27(2)9-10-28(19(29)15-12-25-16-6-4-3-5-14(15)16)20-26-17-8-7-13(11-18(17)31-20)30-21(22,23)24;/h3-8,11-12,25H,9-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTOUZYULNNTDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC(F)(F)F)C(=O)C3=CNC4=CC=CC=C43.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)-1H-indole-3-carboxamide hydrochloride |
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